An In-depth Technical Guide to the Chemical Properties of 4-chloro-6-ethoxyquinoline
An In-depth Technical Guide to the Chemical Properties of 4-chloro-6-ethoxyquinoline
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-chloro-6-ethoxyquinoline, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, a plausible synthetic route, analytical methodologies, and a summary of the biological potential based on related compounds.
Core Chemical and Physical Properties
4-chloro-6-ethoxyquinoline is a solid quinoline derivative. Its core structure consists of a quinoline ring system chlorinated at the 4-position and substituted with an ethoxy group at the 6-position.
Quantitative Data Summary
The following tables summarize the key known and predicted quantitative physical and chemical properties of 4-chloro-6-ethoxyquinoline.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀ClNO | |
| Molecular Weight | 207.66 g/mol | |
| CAS Number | 103862-63-1 | |
| Appearance | Solid | |
| Purity | 95% | |
| Storage Temperature | 2-8 °C |
| Identifier | Value | Source |
| InChI | 1S/C11H10ClNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |
| InChIKey | UMAFNRLXFGANJH-UHFFFAOYSA-N | |
| SMILES | CCOc1ccc2nccc(Cl)c2c1 |
Synthesis and Experimental Protocols
Step 1: Synthesis of 4-hydroxy-6-ethoxyquinoline
A common method for synthesizing 4-hydroxyquinolines is the Gould-Jacobs reaction. This would involve the reaction of 4-ethoxyaniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-ethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Initial Reaction: Heat the mixture, allowing for the evolution of ethanol.
-
Cyclization: The resulting intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to approximately 250 °C to induce cyclization.
-
Saponification and Acidification: The cyclized product is then saponified with a base (e.g., sodium hydroxide), followed by acidification to precipitate the 4-hydroxy-6-ethoxyquinoline.
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Purification: The crude product can be purified by recrystallization.
Step 2: Chlorination of 4-hydroxy-6-ethoxyquinoline
The hydroxyl group at the 4-position of the quinoline ring can be replaced with a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]
Experimental Protocol:
-
Reaction Setup: In a dry reaction vessel, suspend 4-hydroxy-6-ethoxyquinoline (1 equivalent) in phosphorus oxychloride (used as both reagent and solvent) or a suitable high-boiling solvent like diglyme with a stoichiometric amount of POCl₃.[2]
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Heating: Heat the reaction mixture to a temperature between 90-120 °C for 4-12 hours.[1][2]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it into a cold aqueous solution of a weak base, such as 10% potassium carbonate.[1]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude 4-chloro-6-ethoxyquinoline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).[2]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis workflow for 4-chloro-6-ethoxyquinoline.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reversed-phase HPLC method, analogous to that used for 4-chloro-6,7-dimethoxyquinoline, can be employed to determine the purity of 4-chloro-6-ethoxyquinoline.
Experimental Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Spectral Data
While experimental spectra for 4-chloro-6-ethoxyquinoline are not available in the searched literature, predicted data and analysis of related compounds can provide valuable insights.
Mass Spectrometry
Predicted mass spectrometry data for various adducts of 4-chloro-6-ethoxyquinoline have been calculated.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 208.05237 |
| [M+Na]⁺ | 230.03431 |
| [M-H]⁻ | 206.03781 |
| [M+NH₄]⁺ | 225.07891 |
| [M+K]⁺ | 246.00825 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet) and distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro group and the electron-donating ethoxy group.
¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethoxy group and the nine carbons of the quinoline ring. The carbon atom attached to the chlorine (C4) would be expected to have a chemical shift in the typical range for chloro-substituted aromatic carbons.
Biological Activity and Potential Applications
There is no specific biological activity data available for 4-chloro-6-ethoxyquinoline in the searched literature. However, the broader class of 4-substituted-6-alkoxyquinolines has been investigated for various therapeutic applications.
-
Anticancer Activity: Several 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent topoisomerase I inhibitors with significant in vitro anticancer activity against a range of cancer cell lines.[5][6]
-
Antimycobacterial Activity: Novel 4-alkoxyquinolines have been investigated as potential antimycobacterial agents, showing potent and selective activity against Mycobacterium tuberculosis.[7][8]
-
Other Potential Activities: Related quinoline derivatives have been explored for various other biological activities, highlighting the potential of the quinoline scaffold in drug discovery.
It is important to note that these activities are for related compounds and would need to be experimentally verified for 4-chloro-6-ethoxyquinoline.
Safety Information
Based on the safety data for the analogous 4-chloro-6-methoxyquinoline, 4-chloro-6-ethoxyquinoline may be harmful if swallowed and may cause skin and serious eye irritation.[9] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.
This technical guide provides a summary of the available and inferred chemical properties of 4-chloro-6-ethoxyquinoline. Further experimental validation is required to confirm the predicted properties and to fully characterize this compound for its potential applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - 4-chloro-6-ethoxyquinoline (C11H10ClNO) [pubchemlite.lcsb.uni.lu]
- 5. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Item - Unveiling the Antimycobacterial Potential of Novel 4âAlkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure - American Chemical Society - Figshare [acs.figshare.com]
- 9. 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem [pubchem.ncbi.nlm.nih.gov]
